Cas no 1423897-10-2 ({1-(4-iodophenyl)methylpiperidin-3-yl}methanol)

{1-(4-Iodophenyl)methylpiperidin-3-yl}methanol is a piperidine-derived organic compound featuring a hydroxymethyl group at the 3-position and a 4-iodobenzyl substituent on the nitrogen. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The iodine moiety offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enhancing its utility in scaffold diversification. The hydroxymethyl group provides additional derivatization potential for esterification or etherification. Its well-defined stereochemistry (if applicable) may also be advantageous in chiral synthesis. The compound’s stability under standard conditions facilitates handling and storage, making it a practical choice for medicinal chemistry and ligand design.
{1-(4-iodophenyl)methylpiperidin-3-yl}methanol structure
1423897-10-2 structure
Product name:{1-(4-iodophenyl)methylpiperidin-3-yl}methanol
CAS No:1423897-10-2
MF:C13H18INO
MW:331.19259595871
MDL:MFCD21243561
CID:4598667
PubChem ID:65476928

{1-(4-iodophenyl)methylpiperidin-3-yl}methanol Chemical and Physical Properties

Names and Identifiers

    • (1-[(4-iodophenyl)methyl]piperidin-3-yl)methanol
    • {1-(4-iodophenyl)methylpiperidin-3-yl}methanol
    • MDL: MFCD21243561
    • Inchi: 1S/C13H18INO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2
    • InChI Key: YFUANWHEUSFUDF-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(I)C=C2)CCCC(CO)C1

{1-(4-iodophenyl)methylpiperidin-3-yl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2010092-5.0g
{1-[(4-iodophenyl)methyl]piperidin-3-yl}methanol
1423897-10-2 95.0%
5.0g
$2028.0 2025-02-20
Enamine
EN300-2010092-1.0g
{1-[(4-iodophenyl)methyl]piperidin-3-yl}methanol
1423897-10-2 95.0%
1.0g
$699.0 2025-02-20
Enamine
EN300-2010092-10.0g
{1-[(4-iodophenyl)methyl]piperidin-3-yl}methanol
1423897-10-2 95.0%
10.0g
$3007.0 2025-02-20
Enamine
EN300-2010092-10g
{1-[(4-iodophenyl)methyl]piperidin-3-yl}methanol
1423897-10-2 95%
10g
$3007.0 2023-09-16
Enamine
EN300-2010092-5g
{1-[(4-iodophenyl)methyl]piperidin-3-yl}methanol
1423897-10-2 95%
5g
$2028.0 2023-09-16
1PlusChem
1P01DWHR-250mg
(1-[(4-iodophenyl)methyl]piperidin-3-yl)methanol
1423897-10-2 95%
250mg
$491.00 2024-06-20
1PlusChem
1P01DWHR-1g
(1-[(4-iodophenyl)methyl]piperidin-3-yl)methanol
1423897-10-2 95%
1g
$926.00 2024-06-20
A2B Chem LLC
AX27455-50mg
(1-[(4-iodophenyl)methyl]piperidin-3-yl)methanol
1423897-10-2 95%
50mg
$206.00 2024-04-20
Aaron
AR01DWQ3-100mg
(1-[(4-iodophenyl)methyl]piperidin-3-yl)methanol
1423897-10-2 95%
100mg
$357.00 2025-02-09
A2B Chem LLC
AX27455-1g
(1-[(4-iodophenyl)methyl]piperidin-3-yl)methanol
1423897-10-2 95%
1g
$771.00 2024-04-20

Additional information on {1-(4-iodophenyl)methylpiperidin-3-yl}methanol

{1-(4-iodophenyl)methylpiperidin-3-yl}methanol (CAS No. 1423897-10-2): A Comprehensive Overview

{1-(4-iodophenyl)methylpiperidin-3-yl}methanol (CAS No. 1423897-10-2) is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This compound, also known as (3-(hydroxymethyl)piperidin-1-yl)(4-iodophenyl)methane, is a derivative of piperidine and features a hydroxymethyl group and an iodophenyl substituent, which contribute to its distinctive chemical and biological properties.

The synthesis of {1-(4-iodophenyl)methylpiperidin-3-yl}methanol involves several steps, including the formation of the piperidine ring and the introduction of the iodophenyl and hydroxymethyl groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and development purposes.

In terms of its chemical structure, {1-(4-iodophenyl)methylpiperidin-3-yl}methanol exhibits a high degree of functional group diversity, which can be leveraged for various chemical modifications. The presence of the hydroxymethyl group allows for the formation of esters, ethers, and other derivatives, while the iodophenyl substituent can be used for further functionalization or as a handle for radiolabeling studies.

One of the key areas of interest for {1-(4-iodophenyl)methylpiperidin-3-yl}methanol is its potential as a lead compound in drug discovery. Research has shown that this compound possesses promising pharmacological properties, including activity against certain enzymes and receptors. For instance, studies have demonstrated that {1-(4-iodophenyl)methylpiperidin-3-yl}methanol can modulate the activity of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents.

Additionally, {1-(4-iodophenyl)methylpiperidin-3-yl}methanol has been investigated for its potential use in imaging applications. The iodine atom in the molecule can be radiolabeled with isotopes such as iodine-123 or iodine-125, making it suitable for use in nuclear medicine imaging techniques such as single-photon emission computed tomography (SPECT) and positron emission tomography (PET). This property makes it a valuable tool for studying biological processes and disease states in vivo.

The biological activity of {1-(4-iodophenyl)methylpiperidin-3-yl}methanol has also been explored in preclinical studies. In vitro assays have shown that this compound can inhibit the activity of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders such as diabetes and obesity. Furthermore, preliminary studies have indicated that {1-(4-iodophenyl)methylpiperidin-3-yl}methanol may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

The safety profile of {1-(4-iodophenyl)methylpiperidin-3-yl}methanol is another important aspect that has been investigated. Toxicological studies have shown that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, {1-(4-iodophenyl)methylpiperidin-3-yl}methanol (CAS No. 1423897-10-2) is a versatile compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new uses and applications for this compound will be discovered, contributing to the advancement of medical science and healthcare.

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